9-Decenal
Overview
Description
9-Decenal is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a mono-isotopic mass of 154.135757 Da . It is also known by other names such as Costenal and Dec-9-enal .
Molecular Structure Analysis
The molecular structure of 9-Decenal consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C .
Physical And Chemical Properties Analysis
9-Decenal has several physical and chemical properties. It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C . It also has a molar refractivity of 48.3±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 186.0±3.0 cm3 .
Scientific Research Applications
TRPM4 Channel Inhibition
- 9-Phenanthrol , a phenanthrene derivative, has been identified as a specific inhibitor of the TRPM4 channel, a Ca2+-activated non-selective cation channel. Research suggests that 9-Phenanthrol modulates various physiological processes through TRPM4 current inhibition, potentially offering beneficial effects in pathological conditions such as smooth muscle contraction in bladder and cerebral arteries, neuron activity, heart function, and cell death reduction in lipopolysaccharide-induced cases. It exhibits cardioprotective effects against ischemia-reperfusion injuries and is considered for clinical applications due to its specificity for TRPM4 and minimal effects on other ion channels (Guinamard, Hof, & Del Negro, 2014).
Drug Delivery Systems
- Research into 9-nitro-20(S)-camptothecin (9-NC) , a broad-spectrum antitumor drug, has led to the development of enzyme-sensitive, nuclear-targeted dual-functional polymeric micelles for enhanced drug delivery and antitumor efficacy. These micelles aim to overcome challenges such as structural instability, poor solubility, and low drug utilization in tumor tissues, showing promise for improved therapeutic outcomes (Sun et al., 2020).
HPV Inhibition
- A carrageenan-based vaginal lubricant, Divine 9 , was studied for its efficacy in inhibiting HPV16 pseudovirus (PsV) infection in vitro. The study found that a significant majority of cervicovaginal lavage (CVL) samples had detectable PsV16 inhibition, suggesting that carrageenan-based lubricants could have potential as microbicides to prevent HPV infections (Novetsky et al., 2016).
Nitrification Inhibition in Agriculture
- 1,9-Decanediol , identified as a biological nitrification inhibitor (BNI) from rice root exudates, has shown potential in mitigating nitrogen losses from agricultural soils by inhibiting soil nitrification and the activity of ammonia-oxidizing bacteria and archaea. This suggests its application in sustainable agriculture to reduce the environmental impact of nitrogen fertilizers (Lu et al., 2019).
Safety And Hazards
Future Directions
The future directions of 9-Decenal research could involve its use in the flavor, pharmaceutical, agrochemical, and fragrance industries . For instance, the selective oxidation of 9-decen-1-ol to 9-decenal has been realized in silicon/glass microreactors under the impact of a specific catalyst . This opens up new possibilities for process optimization and scale-up .
properties
IUPAC Name |
dec-9-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSQWLDTSOVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052072 | |
Record name | 9-Decenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; aroma of cooked meat | |
Record name | 9-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
211.00 °C. @ 760.00 mm Hg | |
Record name | 9-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |
Record name | 9-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.849 | |
Record name | 9-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
9-Decenal | |
CAS RN |
39770-05-3 | |
Record name | 9-Decenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39770-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Decenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Decenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Decenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-decenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DECENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4C80798Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 9-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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